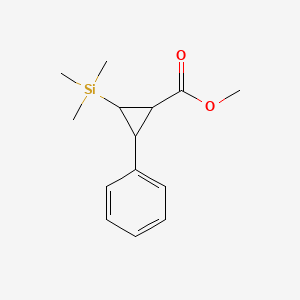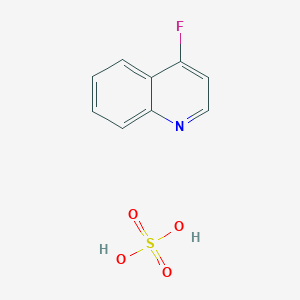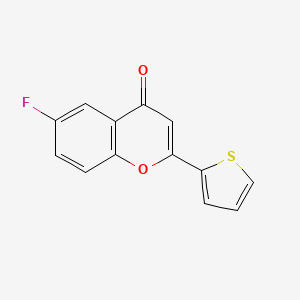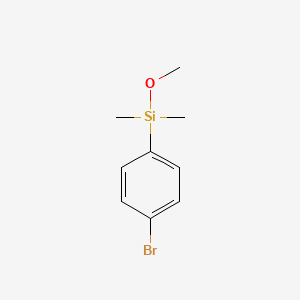
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is an organic compound with the molecular formula C14H20O2Si. It is a cyclopropane derivative, characterized by the presence of a phenyl group, a trimethylsilyl group, and a methyl ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of phenylacetylene with trimethylsilyldiazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles like fluoride ions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
科学的研究の応用
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the trimethylsilyl group. The cyclopropane ring is highly reactive and can undergo ring-opening reactions, while the trimethylsilyl group can be easily substituted by nucleophiles. These features make the compound a versatile intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
Methyl 2-phenylcyclopropanecarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Ethyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester, leading to variations in physical properties and reactivity.
Phenylcyclopropane: Simplified structure without the ester or trimethylsilyl groups, used in different contexts in organic synthesis.
Uniqueness
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring, phenyl group, trimethylsilyl group, and methyl ester. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
918432-06-1 |
|---|---|
分子式 |
C14H20O2Si |
分子量 |
248.39 g/mol |
IUPAC名 |
methyl 2-phenyl-3-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H20O2Si/c1-16-14(15)12-11(13(12)17(2,3)4)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |
InChIキー |
POWDUDIHHVUQED-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C1[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)


![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)



![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)



